3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one
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Overview
Description
3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one is an organic compound with the molecular formula C13H16OS It features a cyclopentanone ring substituted with a 4-methylphenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with 4-methylthiophenol in the presence of a suitable catalyst. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thiol, followed by nucleophilic substitution on the cyclopentanone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted cyclopentanone derivatives.
Scientific Research Applications
3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-[(4-methylphenyl)sulfanyl]cyclopentan-1-one
- 3-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one
Uniqueness
3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one is unique due to the specific positioning of the 4-methylphenylsulfanyl group, which can influence its reactivity and biological activity compared to its isomers and analogs.
Properties
CAS No. |
163800-06-4 |
---|---|
Molecular Formula |
C12H14OS |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfanylcyclopentan-1-one |
InChI |
InChI=1S/C12H14OS/c1-9-2-5-11(6-3-9)14-12-7-4-10(13)8-12/h2-3,5-6,12H,4,7-8H2,1H3 |
InChI Key |
JDYQGXGMHDPMFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CCC(=O)C2 |
Origin of Product |
United States |
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